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molecular formula C10H8O12S4 B8518384 1,3,5,7-Naphthalenetetrasulfonic acid CAS No. 6654-67-7

1,3,5,7-Naphthalenetetrasulfonic acid

Cat. No. B8518384
M. Wt: 448.4 g/mol
InChI Key: SITVNOOPPBSYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04369191

Procedure details

To 100 ml of 30% fuming sulfuric acid at 200° C., is added 25 g of 1,5-naphthalenedisulfonic acid disodium salt. The mixture is refluxed at 180°-185° C. for 18 hours then cooled to 50°-60° C. and filtered, giving 25.6 g of 1,3,5,7-naphthalenetetrasulfonic acid as a tan solid. The entire 25.6 g is added to 200 ml of thionyl chloride and then 2.0 ml of dimethylformamide are added. The mixture is warmed gently until hydrogen chloride is evolved, then heated until bubbling, then allowed to stand at room temperature for 13/4 hours and finally refluxed for 3 hours. The mixture is filtered while warm and the filtrate is evaporated to 20 ml. The solid is collected by filtration and washed with dichloromethane and ether, giving 3.0 g of 1,3,5,7-naphthalenetetrasulfonyl chloride as a colorless powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-naphthalenedisulfonic acid disodium salt
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])O.[Na+].[Na+].[C:8]1([S:22]([O-:25])(=[O:24])=[O:23])[C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([S:18]([O-:21])(=[O:20])=[O:19])[C:12]=2[CH:11]=[CH:10][CH:9]=1>>[C:8]1([S:22]([OH:25])(=[O:24])=[O:23])[C:17]2[CH:16]=[C:15]([S:1]([OH:5])(=[O:4])=[O:3])[CH:14]=[C:13]([S:18]([OH:21])(=[O:20])=[O:19])[C:12]=2[CH:11]=[C:10]([S:1]([OH:3])(=[O:5])=[O:4])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
1,5-naphthalenedisulfonic acid disodium salt
Quantity
25 g
Type
reactant
Smiles
[Na+].[Na+].C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed at 180°-185° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 50°-60° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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